molecular formula C17H14N4OS B2630496 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole CAS No. 902252-88-4

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Katalognummer: B2630496
CAS-Nummer: 902252-88-4
Molekulargewicht: 322.39
InChI-Schlüssel: FNJFOSOTCNTFKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole, oxadiazole, and a methylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method includes the condensation of 2-(methylthio)-1H-benzo[d]imidazole with an appropriate aldehyde to form an intermediate, which is then cyclized with hydrazine derivatives to yield the final oxadiazole product. The reaction conditions often involve heating in the presence of a catalyst and using solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or oxadiazole rings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various substituted benzimidazole derivatives that include the oxadiazole moiety, demonstrating enhanced antimicrobial activity against a range of pathogens. The introduction of the methylthio group in the benzimidazole structure has been shown to improve the efficacy of these compounds against resistant strains of bacteria and fungi .

Anticancer Properties

The incorporation of the oxadiazole ring in medicinal compounds has been linked to anticancer activities. In particular, derivatives similar to 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by the introduction of the oxadiazole functionality. The following table summarizes key synthetic routes and yields from recent studies:

Synthetic Route Yield (%) Key Reactions
Benzimidazole formation85%Reaction of o-phenylenediamine with methylthiol
Oxadiazole formation75%Cyclization with hydrazine derivatives
Final compound synthesis70%Coupling reactions with phenyl groups

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds containing the oxadiazole and benzimidazole rings can act as agonists for various receptors, including benzodiazepine receptors. These compounds have shown potential in treating conditions such as anxiety and epilepsy due to their ability to modulate neurotransmitter systems effectively .

Toxicological Assessments

Toxicology studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that derivatives similar to this compound exhibit low toxicity in vitro, making them promising candidates for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biologische Aktivität

The compound 2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 902252-88-4) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, particularly its potential in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde in a molar ratio of 1:1 in ethanol, yielding a yellow powder with a high purity level of 95% . The molecular weight of the compound is approximately 322.4 g/mol .

Structural Analysis

The compound features a benzo[d]imidazole moiety linked to a 5-phenyl-1,3,4-oxadiazole unit through a methylthio group. The crystal structure reveals significant intramolecular hydrogen bonding and π−π stacking interactions that contribute to its stability and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Induces apoptosis via p53 activation
6aA5490.12Inhibits cell proliferation
16aSK-MEL-20.89Selective for melanoma cells

These findings suggest that the target compound may exhibit similar or enhanced anticancer efficacy due to its unique structural features .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives show effective inhibition against resistant strains of Mycobacterium tuberculosis (Mtb) with promising minimum inhibitory concentrations (MICs) . The compound’s ability to maintain metabolic stability and bioavailability makes it a candidate for further exploration in infectious disease treatment.

Case Studies

A notable study investigated the effects of various oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications in the phenyl ring significantly impacted biological activity. For example, compounds with electron-donating groups exhibited superior cytotoxic effects compared to those with electron-withdrawing groups .

Additionally, flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner. The activation of caspase pathways was observed, confirming their potential as therapeutic agents against cancer .

Eigenschaften

IUPAC Name

2-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-23-17-18-13-9-5-6-10-14(13)21(17)11-15-19-20-16(22-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJFOSOTCNTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.